N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a combination of furan, pyrazine, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine moiety: Starting from a suitable precursor, such as 3-(furan-3-yl)pyrazine, through cyclization reactions.
Attachment of the benzamide group: This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Introduction of the pyrazole ring: This step might involve the reaction of the intermediate with a pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or pyrazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (e.g., Br2), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- **N-(3-(thiophen-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the specific arrangement of its heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(14-3-1-4-16(11-14)24-9-2-6-23-24)22-12-17-18(21-8-7-20-17)15-5-10-26-13-15/h1-11,13H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIWLZWDGLYBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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